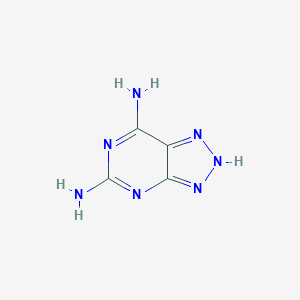

2,6-Diamino-8-azapurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diamino-8-azapurine is a useful research compound. Its molecular formula is C4H5N7 and its molecular weight is 151.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

Purine Nucleoside Phosphorylase (PNP) Studies

DaaPu serves as a substrate for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the reversible conversion between purines and their nucleosides. Experimental studies have demonstrated that DaaPu is ribosylated at specific positions (N7 or N8), which is crucial for understanding its interaction with PNP and its potential as a therapeutic agent . Molecular modeling techniques have provided insights into the binding affinities and positions of DaaPu within the enzyme's active site, revealing its potential for further drug development .

Fluorescent Probes in Enzymology

DaaPu and its derivatives exhibit unique fluorescence properties, making them valuable as fluorescent probes in enzymatic assays. The compound's fluorescence can be utilized to monitor enzymatic reactions involving purine metabolism, allowing researchers to study reaction kinetics and mechanisms in real-time .

Photophysical Properties

Fluorescence Emission Characteristics

The 8-azapurine derivatives, including DaaPu, are known for their pH-dependent fluorescence. This property has led to their application as probes in various biochemical systems, particularly in the study of nucleic acids and enzymatic reactions. The fluorescence emission spectra of DaaPu are significantly more intense than those of canonical purines, making them suitable for analytical applications .

Phototransformation Studies

Research has shown that DaaPu undergoes phototransformation upon UV irradiation, which can be harnessed for bioimaging applications. The identification of active intermediates during these transformations has implications for developing fluorescent markers in biological systems .

Therapeutic Applications

Antiviral and Antitumor Activities

DaaPu has been investigated for its potential as an antiviral agent. Its structural similarities to natural purines allow it to interfere with viral replication processes. Additionally, certain derivatives have shown promising antitumor activity by modulating biological targets involved in cancer progression .

Drug Development Insights

The unique binding properties of DaaPu to various receptors suggest potential applications in drug development. For instance, modifications to its structure can enhance its affinity for adenosine receptors, leading to the design of new therapeutic agents for conditions such as erectile dysfunction and cancer treatment .

Summary of Key Findings

| Application Area | Key Insights |

|---|---|

| Enzymatic Studies | Substrate for PNP; important for understanding purine metabolism |

| Fluorescent Probes | Strong fluorescence; useful in monitoring enzymatic reactions |

| Phototransformation | Potential bioimaging applications; identification of active intermediates |

| Therapeutic Potential | Antiviral and antitumor activities; insights into drug development |

Case Studies

- Enzymatic Mechanism Exploration : A study utilizing molecular dynamics simulations revealed that DaaPu binds preferentially at the N8 position within the PNP active site, enhancing our understanding of purine analog interactions with enzymes .

- Fluorescence Characterization : Research demonstrated that DaaPu exhibits a marked increase in fluorescence intensity under specific pH conditions, making it an effective probe for studying enzymatic reactions involving nucleic acids .

- Antiviral Activity Assessment : In vitro studies have indicated that certain derivatives of DaaPu possess significant antiviral properties against specific viral strains, suggesting avenues for therapeutic exploration .

Eigenschaften

CAS-Nummer |

18620-97-8 |

|---|---|

Molekularformel |

C4H5N7 |

Molekulargewicht |

151.13 g/mol |

IUPAC-Name |

2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

InChI |

InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |

InChI-Schlüssel |

ZRGGIIHGSKTEBF-UHFFFAOYSA-N |

SMILES |

C12=NNN=C1N=C(N=C2N)N |

Kanonische SMILES |

C12=NNN=C1N=C(N=C2N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.